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molecular formula C4H6N2 B133640 2-Methylimidazole CAS No. 693-98-1

2-Methylimidazole

Cat. No. B133640
M. Wt: 82.10 g/mol
InChI Key: LXBGSDVWAMZHDD-UHFFFAOYSA-N
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Patent
US07741488B2

Procedure details

4 ml of bromo acetic acid methyl ester is dissolved in 30 ml DMF and 5.2 g of 2-methylimidazole and 11.2 g potassium carbonate are added. The reaction mixture is stirred at room temperature for several hours and then subjected to aqueous work up. After removal of the solvent the pure product is obtained by flash chromatography in 47 to 78% yield.
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step Two
Quantity
11.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:6])[CH2:4]Br.[CH3:7][C:8]1[NH:9][CH:10]=[CH:11][N:12]=1.C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C>[CH3:1][O:2][C:3](=[O:6])[CH2:4][N:9]1[CH:10]=[CH:11][N:12]=[C:8]1[CH3:7] |f:2.3.4|

Inputs

Step One
Name
Quantity
4 mL
Type
reactant
Smiles
COC(CBr)=O
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
5.2 g
Type
reactant
Smiles
CC=1NC=CN1
Name
Quantity
11.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at room temperature for several hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of the solvent the pure product
CUSTOM
Type
CUSTOM
Details
is obtained by flash chromatography in 47 to 78% yield

Outcomes

Product
Name
Type
Smiles
COC(CN1C(=NC=C1)C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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